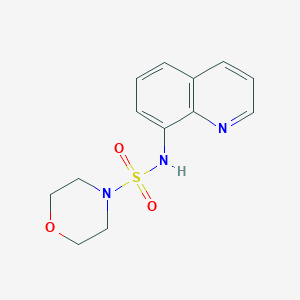

N-(8-quinolinyl)-4-morpholinesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3O3S |

|---|---|

Molecular Weight |

293.34g/mol |

IUPAC Name |

N-quinolin-8-ylmorpholine-4-sulfonamide |

InChI |

InChI=1S/C13H15N3O3S/c17-20(18,16-7-9-19-10-8-16)15-12-5-1-3-11-4-2-6-14-13(11)12/h1-6,15H,7-10H2 |

InChI Key |

BDKVEZCCEPHKJK-UHFFFAOYSA-N |

SMILES |

C1COCCN1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |

Canonical SMILES |

C1COCCN1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Preclinical in Vitro Biological Activities of N 8 Quinolinyl 4 Morpholinesulfonamide

Evaluation of Cell-Based Modulatory Effects

Extensive literature searches did not yield specific data regarding the direct cell-based modulatory effects of N-(8-quinolinyl)-4-morpholinesulfonamide. While research into related sulfonamide and quinoline (B57606) compounds is prevalent, studies focusing explicitly on this particular molecule are not publicly available in the searched scientific databases.

Antiproliferative Activity against Various Cancer Cell Lines (e.g., HCT-116, MCF-7, HeLa)

No specific studies evaluating the antiproliferative activity of this compound against the human colorectal carcinoma cell line HCT-116, the human breast adenocarcinoma cell line MCF-7, or the human cervical cancer cell line HeLa were identified in the available literature.

Modulation of Cellular Viability in Different Cell Types

Information regarding the modulation of cellular viability by this compound in different cell types is not available in the current body of scientific literature.

In Vitro Assays for Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)

There are no published in vitro studies assessing the antibacterial or antifungal efficacy of this compound. While the morpholine (B109124) and sulfonamide moieties are found in some antimicrobial agents, the specific activity of this compound has not been reported.

Assessment of Antiviral Activity in Cell Culture Models

No data from cell culture models assessing the antiviral activity of this compound have been published.

Investigation of Specific Enzymatic Inhibition or Receptor Modulation

Specific data on the enzymatic or receptor modulation by this compound is not present in the available scientific literature.

Enzymatic Inhibition Assays (e.g., Carbonic Anhydrase, Kinases, Tubulin Polymerization)

There are no specific reports on the inhibitory activity of this compound against key enzymes such as carbonic anhydrases, various kinases, or its effect on tubulin polymerization. Although sulfonamides are a well-known class of carbonic anhydrase inhibitors, the inhibitory profile of this particular derivative has not been documented.

Receptor Binding and Functional Assays (e.g., NPY Y5 receptor, Chemokine Receptors)

The interaction of quinoline-sulfonamide derivatives with G-protein coupled receptors like the Neuropeptide Y (NPY) Y5 receptor and various chemokine receptors has been explored, revealing potential for therapeutic intervention in a range of physiological processes.

NPY Y5 Receptor:

The NPY Y5 receptor is a significant target in the development of treatments for obesity due to its role in regulating food intake. nih.gov High-throughput synthesis and screening of sulfonamide derivatives have been employed to identify potent NPY Y5 receptor antagonists. nih.gov Research into quinazoline (B50416) derivatives, which share structural similarities with quinoline compounds, led to the discovery of a series of NPY Y5 receptor antagonists. nih.gov The design of these antagonists was guided by initial weak hits from an NPY Y1 receptor program, highlighting the potential for the quinoline scaffold, in combination with an aryl-sulfonamide moiety, to confer affinity for the Y5 receptor. nih.gov

Studies on various sulfonamide derivatives have established structure-activity relationships (SAR) for binding to the human NPY Y5 receptor. nih.gov These investigations have revealed distinct SAR trends for different chemical classes, including sulfonamide amides, ureas, and amines, leading to the identification of potent compounds in each series. nih.gov

Chemokine Receptors:

Quinoline- and isoquinoline-sulfonamide derivatives have been synthesized and evaluated for their activity at a range of chemokine-related receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.gov Specifically, two series of arylpiperazinyl-alkyl quinoline- and isoquinoline-sulfonamides were assessed for their binding to 5-HT1A, 5-HT2A, 5-HT6, 5-HT7, and D2, D3, D4 receptors. nih.gov Certain compounds within these series, such as N-{4-[4-(3-chlorophenyl)-piperazin-1-yl]-butyl}-3-quinolinesulfonamide, demonstrated a mixed receptor profile with antagonistic activity at 5-HT2A, 5-HT7, and D2 postsynaptic sites. nih.gov This multi-receptor activity suggests the potential for quinoline-sulfonamides to modulate various signaling pathways in the central nervous system. nih.gov

Interactive Data Table: Receptor Binding Profile of Representative Quinoline-Sulfonamide Derivatives

| Compound/Series | Target Receptor(s) | Observed Activity | Reference |

| Quinazoline-Sulfonamide Series | NPY Y5 Receptor | Antagonist | nih.gov |

| Sulfonamide Derivatives | NPY Y5 Receptor | Antagonist | nih.gov |

| Arylpiperazinyl-alkyl quinoline-sulfonamides | 5-HT1A, 5-HT2A, 5-HT6, 5-HT7, D2, D3, D4 | Antagonist at 5-HT2A, 5-HT7, D2 | nih.gov |

Studies on HIF-1 Pathway Inhibition and Cell Cycle Regulation

The quinoline-sulfonamide scaffold has also been investigated for its potential to interfere with cancer-related cellular processes, including the HIF-1 signaling pathway and the regulation of the cell cycle.

HIF-1 Pathway Inhibition:

The HIF-1 pathway is a critical mediator of cellular adaptation to hypoxic conditions, often found in solid tumors, and its inhibition is a key strategy in cancer therapy. While direct studies on this compound are not available, research on related quinoxaline (B1680401) 1,4-dioxide derivatives bearing a sulfonamide moiety has shown promise. These compounds have been demonstrated to reduce the expression of HIF-1α in tumor cells under hypoxic conditions, leading to the inhibition of their growth. nih.gov The introduction of a sulfonamide group into the quinoxaline 1,4-dioxide structure was explored to create derivatives capable of inhibiting carbonic anhydrase IX (CA IX), an enzyme whose expression is also upregulated by hypoxia and contributes to tumor progression. nih.gov This suggests a potential dual-action mechanism for such compounds.

Cell Cycle Regulation:

Several studies have highlighted the ability of quinoline-sulfonamide derivatives to affect the cell cycle in cancer cells. A study on quinoline-8-sulfonamide (B86410) derivatives as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism, found that these compounds could impact cancer cell viability and the distribution of cells within the cell cycle. nih.gov One particular derivative significantly reduced the number of A549 lung cancer cells, indicating a potent anti-proliferative effect. nih.gov

Furthermore, investigations into novel quinazoline-sulfonamide derivatives revealed their ability to induce cell cycle arrest. researchgate.net For instance, one compound was observed to cause a statistically significant increase in the number of cells in the G1 phase of the cell cycle. researchgate.net Other research on new quinoline-based sulfonamide derivatives has demonstrated cytotoxic and apoptotic activity against pancreatic cancer cells, with some compounds inducing apoptosis. nih.gov

Interactive Data Table: Effects of Quinoline-Sulfonamide Derivatives on Cell Cycle and Related Pathways

| Compound/Series | Cell Line(s) | Effect | Pathway/Target | Reference |

| Quinoline-8-sulfonamide derivatives | A549 (Lung Cancer) | Reduced cell number, altered cell cycle distribution | PKM2 Modulation | nih.gov |

| Quinoxaline 1,4-dioxide sulfonamides | Solid tumor cells | Reduced HIF-1α expression | HIF-1 Pathway | nih.gov |

| Quinazoline-sulfonamide derivatives | Leukemia cell lines | G1 phase arrest | Cell Cycle Regulation | researchgate.net |

| New Quinoline-based sulfonamides | PANC-1, CAPAN-1 (Pancreatic Cancer) | Cytotoxicity, Apoptosis | Apoptosis Induction | nih.gov |

Elucidation of Molecular Mechanisms of Action for N 8 Quinolinyl 4 Morpholinesulfonamide

Identification of Putative Biological Targets

The initial step in characterizing the mechanism of action for any novel compound is the identification of its biological targets. This process is crucial for understanding how the compound exerts its effects at a molecular level.

Target Deconvolution Methodologies

Methodologies such as affinity proteomics and chemical genomics are powerful tools for identifying the specific proteins or other macromolecules with which a compound interacts. These approaches typically involve using the compound as a "bait" to "fish" for its binding partners from a complex biological sample.

Affinity Proteomics: This technique would involve immobilizing N-(8-quinolinyl)-4-morpholinesulfonamide on a solid support and then incubating it with cell lysates. Proteins that bind to the compound are captured and subsequently identified using mass spectrometry.

Chemical Genomics: This approach utilizes libraries of genetically modified organisms (e.g., yeast or human cell lines with specific gene knockouts or knock-ins) to identify genes that confer sensitivity or resistance to the compound, thereby pointing to potential targets or pathways.

A search of existing scientific literature and databases yielded no studies that have employed these or other target deconvolution methodologies to identify the biological targets of this compound.

Transcriptomic and Proteomic Profiling in Compound-Treated Cells

Analyzing changes in gene and protein expression in cells treated with a compound can provide valuable clues about its mechanism of action.

Transcriptomic Profiling: Techniques like RNA sequencing (RNA-Seq) would be used to compare the gene expression profiles of cells treated with this compound to untreated control cells. Significant changes in the expression of specific genes can suggest which cellular pathways are affected by the compound.

Proteomic Profiling: Similarly, quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), would be used to measure changes in the abundance of thousands of proteins in response to compound treatment.

No published research detailing transcriptomic or proteomic profiling studies for this compound could be located.

Analysis of Intracellular Signaling Pathway Perturbations

Once potential targets are identified, the next step is to understand how the compound's interaction with these targets affects intracellular signaling pathways.

Investigation of Upstream and Downstream Signaling Cascades

This involves examining the series of molecular events that are triggered or inhibited by the compound's activity. Techniques such as western blotting, enzyme-linked immunosorbent assays (ELISAs), and reporter gene assays are commonly used to probe the activation state of specific proteins within a signaling cascade.

There are no available studies investigating the effects of this compound on any upstream or downstream signaling cascades.

Protein-Protein Interaction Studies

Understanding how a compound affects the interactions between proteins can provide further insight into its mechanism.

Co-immunoprecipitation (Co-IP): This technique could be used to determine if this compound disrupts or enhances the interaction between its target protein and other binding partners.

Förster Resonance Energy Transfer (FRET): FRET-based assays can be used in living cells to monitor the proximity of two fluorescently labeled proteins in real-time and to see how this is affected by the addition of the compound.

No literature is available that describes the use of Co-IP, FRET, or other protein-protein interaction studies in the context of this compound.

Characterization of Binding Interactions and Biophysical Properties

A detailed understanding of how a compound physically interacts with its target is essential for rational drug design and optimization. Biophysical techniques are employed to quantify the binding affinity, kinetics, and thermodynamics of this interaction.

Commonly used methods include:

Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Surface Plasmon Resonance (SPR): Monitors the binding interaction in real-time to determine the association (kon) and dissociation (koff) rate constants, from which the binding affinity can be calculated.

X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can be used to determine the three-dimensional structure of the compound bound to its target protein, revealing the precise atomic-level interactions.

There are no published data on the biophysical properties or binding interactions of this compound with any biological target.

Ligand-Target Binding Kinetics and Thermodynamics

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific studies detailing the ligand-target binding kinetics and thermodynamics of this compound. Research providing explicit values for kinetic rate constants, such as the association rate constant (k_on_) and the dissociation rate constant (k_off_), is not presently available. These parameters are crucial for understanding the temporal dynamics of the drug-target interaction, including the speed of binding and the duration of the complex. Techniques commonly used to determine these values include surface plasmon resonance (SPR). nih.govnih.gov

Similarly, there is a lack of published data regarding the thermodynamic profile of this compound's binding to its putative biological target. Thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS), which are typically determined using methods like isothermal titration calorimetry (ITC), have not been reported. mdpi.commdpi.com This information is vital for a complete understanding of the binding process, as it elucidates the driving forces behind the interaction, such as hydrogen bonding, van der Waals forces, and hydrophobic effects. Without this data, a full characterization of the binding affinity and the nature of the interaction at a molecular level remains elusive.

While the broader class of N-(quinolin-8-yl)benzenesulfonamides has been identified as capable of suppressing the NF-κB pathway, with some analogues showing potency in the micromolar range in cell-based assays, the specific kinetic and thermodynamic data for this compound are not provided in these studies. nih.gov

Table 1: Ligand-Target Binding Kinetics for this compound

| Parameter | Value | Method | Target |

|---|---|---|---|

| k_on_ (M⁻¹s⁻¹) | Data not available | ||

| k_off_ (s⁻¹) | Data not available |

Table 2: Ligand-Target Binding Thermodynamics for this compound

| Parameter | Value | Method | Target |

|---|---|---|---|

| ΔH (kcal/mol) | Data not available | ||

| -TΔS (kcal/mol) | Data not available |

Investigation of Allosteric Modulation Mechanisms

Current research has not established a definitive role for this compound as an allosteric modulator. Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. mdpi.comnih.gov This mechanism is of significant interest in drug discovery as it can offer enhanced receptor subtype selectivity and a more nuanced modulation of physiological responses. mdpi.comnih.gov

While there is extensive research into allosteric modulators for various receptors, including muscarinic acetylcholine (B1216132) receptors, and patents for compounds that act as positive allosteric modulators of the M4 receptor, a direct link or investigation involving this compound in this capacity has not been reported in the available scientific literature. nih.govgoogle.com Therefore, there is no evidence to suggest that this compound functions as an allosteric modulator, and consequently, no data exists on the mechanisms of such potential modulation. Further research would be required to determine if this compound has any allosteric activity and to elucidate the molecular details of such an interaction.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Studies of N 8 Quinolinyl 4 Morpholinesulfonamide Analogs

Systematic Modifications on the Quinoline (B57606) Moiety

The quinoline ring is a key pharmacophore in a multitude of biologically active compounds. In the context of N-(8-quinolinyl)-4-morpholinesulfonamide analogs, modifications to this bicyclic system have been a focal point of SAR studies to probe its role in target binding and biological function.

Impact of Substitutions at Various Positions (e.g., C2, C3, C4, C5, C6, C7) on Biological Activity

Systematic substitution on the quinoline ring of this compound analogs has revealed that the position and nature of the substituent significantly influence biological activity. While comprehensive SAR data for every position on this specific scaffold is not extensively available, related studies on quinoline-containing compounds offer valuable insights.

For instance, in a series of antitumor quinoline derivatives, it was observed that the presence of an aniline (B41778) group at the C4-position, a cyano group at the C3-position, an aminoacrylamide substituent at the C6-position, and alkoxy groups at the C7-position were crucial for optimal activity. nih.gov These findings suggest that both electron-donating and electron-withdrawing groups can be strategically placed on the quinoline ring to enhance biological effects, likely by modulating the electronic properties of the ring system and its interaction with biological targets.

In studies of quinoline derivatives designed to reverse multidrug resistance in cancer, key structural features for activity included the quinoline nitrogen atom itself, indicating its importance in potential hydrogen bonding or coordination interactions. nih.gov Furthermore, research on neurotoxin quinoline-derivatives has highlighted the significance of specific functional groups, such as 4-chlorobenzene and trifluoromethyl groups, in eliciting a biological response. georgiasouthern.edu

While direct data on substitutions at each position of this compound is limited, the following table summarizes the general impact of substitutions on the quinoline ring based on related compounds.

| Position | Substituent Type | General Impact on Activity |

| C2 | Heteroaryl | Can increase lipophilicity and DNA binding properties. |

| C3 | Cyano (-CN) | Often important for optimal antitumor activity. nih.gov |

| C4 | Aniline | Can be crucial for antitumor activity. nih.gov |

| C5 | Unspecified | Data not available for this specific scaffold. |

| C6 | Aminoacrylamide | Important for optimal antitumor activity. nih.gov |

| C7 | Alkoxy (-OR) | Can be important for optimal antitumor activity. nih.gov |

Role of Heteroatom Substitutions within the Quinoline Ring System

The replacement of carbon atoms within the quinoline ring system with other heteroatoms, such as nitrogen, to form analogs like naphthyridines, has been explored to modulate biological activity. For example, in the development of antitumor agents, 1,8-naphthyridine (B1210474) derivatives have been investigated as quinoline isosteres. nih.gov

SAR studies on these related scaffolds have shown that the placement of the nitrogen atoms is critical. For instance, in 1,8-naphthyridine analogs, an aminopyrrolidine functionality at the C7-position, a 2'-thiazolyl group at the N1-position, and a carboxy group at the C3-position were found to be essential for cytotoxicity. nih.gov This highlights that while the general bicyclic structure is important, the precise arrangement of heteroatoms significantly influences the compound's ability to interact with its biological target.

Direct studies on heteroatom substitution within the quinoline ring of this compound are not widely reported. However, the findings from related naphthyridine compounds suggest that such modifications could profoundly alter the electronic distribution and hydrogen bonding capacity of the molecule, thereby impacting its biological profile.

Chemical Diversification of the Morpholine (B109124) Ring

The morpholine ring is a common motif in medicinal chemistry, often introduced to improve the physicochemical properties and biological activity of a lead compound. In the context of this compound, diversification of this ring provides another avenue for SAR exploration.

Effects of Alterations to the Morpholine Core Structure

Alterations to the morpholine core, such as ring-opening, ring-contraction, ring-expansion, or substitution on the ring carbons, can have a significant impact on the compound's properties. The morpholine moiety is generally considered a privileged structure due to its favorable metabolic stability and ability to form hydrogen bonds through its oxygen atom. nih.gov

Stereochemical Considerations and Their Influence on Potency

Detailed studies on the stereochemical aspects of the morpholine ring specifically within this compound analogs are not extensively documented in the available literature. However, the introduction of stereocenters on the morpholine ring, for example by substitution on the carbon atoms, would be expected to influence biological activity. Different stereoisomers could exhibit distinct binding affinities for a chiral biological target due to differences in their three-dimensional arrangement. This principle is a fundamental concept in medicinal chemistry, where often only one enantiomer or diastereomer of a chiral drug is responsible for the desired therapeutic effect.

Modifications to the Sulfonamide Linkage

The sulfonamide group (-SO₂NH-) serves as a critical linker between the quinoline and morpholine moieties and is itself a key pharmacophoric element. nih.gov Modifications to this linkage can influence the compound's electronic properties, conformational flexibility, and ability to participate in hydrogen bonding.

Replacing the sulfonamide group with other linkers, such as an amide or a reversed sulfonamide, would significantly alter the geometry and electronic nature of the connection between the two heterocyclic rings. The sulfonamide nitrogen is a hydrogen bond donor, and the sulfonyl oxygens are hydrogen bond acceptors, both of which can be crucial for target interaction. Altering this functionality would likely have a profound impact on the biological activity of the compound. However, specific research detailing such modifications for this compound is not currently available.

Bioisosteric Replacements for the Sulfonamide Group

The sulfonamide moiety is a cornerstone of many biologically active compounds, often acting as a bioisostere for carboxylic acids. drughunter.comnih.gov However, its physicochemical properties and potential for adverse reactions have prompted investigations into suitable replacements. researchgate.net In the context of N-(8-quinolinyl)-sulfonamide derivatives, the sulfonamide group is critical for activity, often participating in key hydrogen bonding interactions with target proteins.

Systematic modifications of the sulfonamide linker have been explored to modulate the activity and properties of quinoline-based inhibitors. Research on related N-(quinolin-8-yl)benzenesulfonamides has shown that the nature of the substituent on the phenyl ring of the benzenesulfonamide (B165840) can significantly impact biological activity. For instance, in a series of N-(quinolin-8-yl)benzenesulfonamides identified as NF-κB inhibitors, a variety of substituents on the benzene (B151609) ring were evaluated to establish a preliminary SAR.

While direct bioisosteric replacement of the entire sulfonamide group in this compound is not extensively documented in publicly available literature, general principles of bioisosterism can be applied. Potential bioisosteres for the sulfonamide group include reversed sulfonamides, amides, and certain heterocyclic systems that can mimic its hydrogen bonding capabilities and steric profile. For example, the 1,2,3-triazole system is a known bioisostere for the amide bond and could potentially be explored as a replacement for the sulfonamide linker in this scaffold. nih.gov

The following table summarizes the conceptual bioisosteric replacements for the sulfonamide group based on established medicinal chemistry principles.

| Original Moiety | Potential Bioisostere | Rationale |

| Sulfonamide (-SO₂NH-) | Reversed Sulfonamide (-NHSO₂-) | Alters hydrogen bond donor/acceptor pattern, may impact synthesis and stability. |

| Amide (-CONH-) | Maintains hydrogen bonding capacity, but with different geometry and electronic properties. | |

| Acylsulfonamide (-CONHSO₂-) | Can mimic the acidity and hydrogen bonding of carboxylic acids more closely than a simple sulfonamide. drughunter.com | |

| 1,2,3-Triazole | Acts as a rigid linker and can participate in hydrogen bonding and dipole interactions. nih.gov |

Conformational Analysis and Flexibility of the Linker

Conformational analysis of related quinoline-based sulfonamides suggests that the orientation of the quinoline ring relative to the sulfonamide group is a critical determinant of activity. The presence of the nitrogen atom at the 8-position of the quinoline ring allows for potential intramolecular hydrogen bonding or chelation with metal ions, which can restrict the conformational flexibility of the molecule. researchgate.netnih.gov

Studies on similar quinoline derivatives with different linkers have highlighted the importance of linker length and rigidity. For instance, in a series of quinoline-2-carboxamides, linker elongation was shown to influence inhibitory activity against certain carbonic anhydrase isoforms. cardiff.ac.uknih.gov While this is a different quinoline substitution pattern and linker type, it underscores the principle that linker modification is a valid strategy for optimizing activity.

In the case of this compound, the flexibility of the sulfonamide linker allows the morpholine ring to explore various spatial orientations. The chair conformation of the morpholine ring itself is relatively rigid, but its orientation with respect to the quinoline-sulfonamide portion is flexible. This flexibility can be advantageous, allowing the molecule to adapt to the specific topology of a binding pocket. However, excessive flexibility can also be detrimental due to the entropic cost of binding. Therefore, strategies to constrain the linker, for example, by introducing cyclic structures or bulky substituents, could be a viable approach to enhance potency and selectivity.

Development of Pharmacophoric Models from SAR Data

Pharmacophore modeling is a powerful computational tool in drug discovery that distills the key steric and electronic features of a series of active molecules into a three-dimensional model. dovepress.comcsmres.co.uknih.gov This model represents the essential interactions required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

Based on the available SAR data for N-(quinolin-8-yl)sulfonamide analogs, a general pharmacophore model can be proposed. Key features of such a model would likely include:

Aromatic/Hydrophobic Region: Corresponding to the quinoline ring system. The planarity and aromaticity of this group are often crucial for stacking interactions with aromatic residues in a binding pocket.

Hydrogen Bond Acceptor: The nitrogen atom at the 1-position of the quinoline ring is a potential hydrogen bond acceptor.

Hydrogen Bond Donor/Acceptor: The sulfonamide linker provides both a hydrogen bond donor (the NH group) and two hydrogen bond acceptors (the sulfonyl oxygens).

Hydrophobic/Polar Region: The morpholine ring can engage in both hydrophobic and polar interactions. The oxygen atom of the morpholine can act as a hydrogen bond acceptor.

The development of a robust pharmacophoric model relies on a diverse set of SAR data. By comparing the activities of analogs with modifications at the quinoline, sulfonamide, and morpholine moieties, the relative importance of each feature can be determined. For example, the observation that N-(quinolin-8-yl)benzenesulfonamides exhibit potent activity suggests that a hydrophobic pocket accommodates the benzene ring, which is replaced by the morpholine ring in the title compound. researchgate.net

A hypothetical pharmacophore model for this compound analogs is presented below:

| Pharmacophoric Feature | Corresponding Structural Element | Inferred Importance from SAR |

| Aromatic/Hydrophobic Site | Quinoline Ring | Essential for core binding and potential π-π stacking. |

| Hydrogen Bond Acceptor 1 | Quinoline N1-atom | Likely important for anchoring the molecule in the binding site. |

| Hydrogen Bond Donor | Sulfonamide N-H | Critical for interaction with polar residues. |

| Hydrogen Bond Acceptor 2 & 3 | Sulfonamide SO₂ oxygens | Key for forming strong hydrogen bonds. |

| Hydrophobic/Polar Pocket | Morpholine Ring | Contributes to binding affinity and can influence solubility and pharmacokinetic properties. |

Such pharmacophore models, once validated, can be used for virtual screening of large compound libraries to identify novel scaffolds with the potential for similar biological activity. dovepress.comnih.gov They also serve as a valuable guide for the design of new analogs with improved potency and selectivity.

Computational Chemistry and Molecular Modeling of N 8 Quinolinyl 4 Morpholinesulfonamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, predicting its reactivity, and describing its electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state on the potential energy surface. nih.gov From this optimized structure, various electronic properties and reactivity descriptors can be calculated.

In studies on other quinoline-sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G+(d,p) or 6-31G(d,p), have been used to elucidate electronic characteristics. nih.govnih.govnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov

For a series of newly synthesized quinoline-sulfonamide derivatives, DFT calculations were performed to analyze their Frontier Molecular Orbital (FMO) characteristics and global reactivity parameters. nih.govnih.gov These studies provide insight into the electronic nature of the quinoline-sulfonamide scaffold. For instance, one particular derivative, compound 10p in a recent study, was noted for having a distinctly low energy gap, indicating exceptional electronic properties. nih.govnih.gov

Table 1: Example of Calculated DFT Parameters for a Quinoline-Sulfonamide Derivative (Compound 10p from a cited study)

| Parameter | Value (eV) | Description |

| EHOMO | -6.04 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.79 | Indicator of chemical reactivity and stability |

| Data sourced from a study on tunable quinoline-sulfonamide derivatives and is presented here for illustrative purposes. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems like drug-receptor binding. nih.gov The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov

For various sulfonamide and quinoline-sulfonamide derivatives, MEP analyses have been crucial in identifying reactive sites. nih.govnih.gov In one study, MEP mapping of sulfacetamide (B1682645) derivatives revealed that the negative potential was concentrated on the oxygen atoms of the sulfacetamide moiety, identifying this as the preferred site for interaction with electrophiles or cations. nih.gov Conversely, the positive potential was located on the NH group, marking it as a site for nucleophilic interaction. nih.gov Such analyses for N-(8-quinolinyl)-4-morpholinesulfonamide would similarly highlight the electron-rich oxygen and nitrogen atoms of the morpholine (B109124) and sulfonamide groups, as well as the quinoline (B57606) ring system, as key sites for intermolecular interactions. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.com It is widely used in drug discovery to forecast the binding mode and affinity of a ligand to a protein's active site. nih.gov The output is often a "docking score," which estimates the binding free energy; more negative scores typically indicate stronger binding affinity. nih.gov

Numerous studies have employed molecular docking for quinoline-sulfonamide derivatives to explore their potential as therapeutic agents. For example, various novel quinoline derivatives bearing a sulfonamide moiety were docked into the active site of carbonic anhydrase II, a known target for anticancer agents, to predict their binding affinity and orientation. nih.gov In another study, quinoline–sulfonamide hybrids were docked against the putative modulator of gyrase (PmbA) from Pseudomonas aeruginosa. nih.gov The most effective compound, QS-3, showed a strong binding affinity of -8.0 kcal/mol, interacting with key amino acid residues like Ser264 and Ser332. nih.gov Similarly, 8-quinolinesulfonamide-triazole hybrids were identified as potential inhibitors of Rho-associated protein kinase (ROCK1) through docking studies. mdpi.com

Table 2: Example of Molecular Docking Results for a Quinoline-Sulfonamide Hybrid (QS-3) against P. aeruginosa Gyrase Modulator (PDB: 3QTD)

| Compound | Target Protein Chain | Binding Affinity (kcal/mol) | Interacting Residues |

| QS-3 | C | -8.0 | Ser264, Ser332 |

| Ciprofloxacin (Reference) | C | -7.6 | Asn209, Ala214, Asp207 |

| Data sourced from a study on quinoline-sulfonamide hybrids as antibacterial agents and is presented for illustrative purposes. nih.gov |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations calculate the trajectory of atoms and molecules, providing insights into the conformational changes of both the ligand and the protein upon binding, the stability of the complex, and the role of solvent molecules.

In a study on 8-quinolinesulfonamide–triazole hybrids designed as anticancer agents, molecular dynamics methods were used alongside docking to confirm the stability of the ligand-protein complex and understand its dynamic behavior. researchgate.net Such simulations can reveal subtle conformational adjustments in the binding site that are crucial for a stable interaction, which cannot be observed through docking alone. This level of analysis would be essential to confirm the stability and dynamic interactions of this compound with any identified biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or structural properties) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

While a specific QSAR model for this compound has not been reported, related approaches like machine learning have been applied to similar compound classes. In research on quinolinesulfonamide–triazole hybrids with anticancer activity, machine learning was used in conjunction with docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to design and identify the most promising candidates. mdpi.com This approach allows for the screening of virtual libraries of compounds to prioritize synthesis and testing, significantly accelerating the drug discovery process. A QSAR study on a series of this compound analogs would involve synthesizing and testing a library of related compounds, calculating a wide range of molecular descriptors, and then using statistical methods to build a predictive model of their activity.

Molecular Descriptor Calculation and Selection

A foundational aspect of computationally analyzing this compound and its derivatives involves the calculation and selection of molecular descriptors. These descriptors are quantitative values that characterize the physical, chemical, or topological properties of a molecule. In quantitative structure-activity relationship (QSAR) studies of related 8-quinoline-sulfonyl moieties, descriptors such as the first-order valence connectivity index have been utilized to correlate the structure of these compounds with their biological activities. nih.gov

A broad array of descriptors is typically generated to capture a comprehensive profile of each molecule. These can include:

Lipophilicity parameters: The logarithm of the partition coefficient (logP) is a key descriptor for assessing a molecule's ability to traverse biological membranes.

Structural and Topological Parameters: These include molecular weight, molar refractivity, and connectivity indices, which describe the size, shape, and branching of the molecule.

Electronic Descriptors: Parameters like electronegativity and electron density are crucial for understanding how the molecule will interact with biological targets. nih.gov

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic structure of the molecule. nih.gov

The selection of the most relevant descriptors is a critical step, often achieved through statistical methods that identify which parameters have the most significant impact on the compound's biological activity. nih.govnih.gov For instance, in studies of quinoline derivatives, the van der Waals volume and molecular electronegativity were found to play a pivotal role in their activity. nih.gov

Statistical Model Development and Validation

Once molecular descriptors are selected, statistical models are built to create a quantitative link between these descriptors and the biological activity of the this compound analogs. A sophisticated and increasingly common method for this is Orthogonal Projections to Latent Structures (OPLS). nih.govnih.gov OPLS is a modification of the Partial Least Squares (PLS) regression method and is particularly effective at handling complex datasets. nih.gov Its main advantage lies in its ability to separate the variation in the descriptor data (X-variables) into two parts: one that is predictive of the biological activity (Y-variable) and one that is orthogonal, or uncorrelated, to the activity. nih.govnih.gov This separation simplifies model interpretation and enhances its predictive power.

The robustness and predictive capability of the OPLS model are rigorously checked through validation methods. A primary tool for interpreting the model is the Variable Influence on Projection (VIP) analysis . The VIP plot summarizes the importance of each descriptor to the model. Descriptors with a VIP score greater than 1.0 are generally considered significant. This analysis allows researchers to pinpoint the specific molecular features that positively or negatively influence the desired biological effect, providing clear guidance for structural modifications in future drug design efforts.

De Novo Design and Virtual Screening of Novel this compound Analogs

The knowledge derived from QSAR and molecular modeling studies forms the basis for the design of new chemical entities. This can be approached through two main computational strategies: de novo design and virtual screening.

De Novo Design involves creating entirely new molecular structures with desired properties. Using the insights from descriptor analysis and statistical models, chemists can computationally "grow" or assemble novel molecules that are optimized for activity. For example, if modeling indicates that a specific type of substituent at a particular position on the quinoline ring enhances activity, de novo design algorithms can generate novel analogs incorporating this feature. researchgate.net

Virtual Screening is a computational technique used to search large libraries of existing compounds to identify those that are most likely to be active against a specific target. researchgate.net This process can be:

Structure-Based: This method requires the 3D structure of the biological target (e.g., an enzyme or receptor). Compounds are computationally "docked" into the active site of the target, and their binding affinity is scored. This was used in the design of quinoline-8-sulfonamides, where molecular docking helped to identify potent modulators.

Ligand-Based: When the target structure is unknown, this method uses the structure of a known active ligand, such as this compound, as a template to find other compounds in a database with similar shapes and properties.

These computational methods dramatically accelerate the initial phases of drug discovery by prioritizing which novel compounds should be synthesized and tested in the laboratory, saving significant time and resources. researchgate.net

Future Research Directions and Potential Applications in Academic Inquiry

Exploration of Additional In Vitro Biological Activities and Therapeutic Areas

While initial studies have laid the groundwork, the full biological activity spectrum of N-(8-quinolinyl)-4-morpholinesulfonamide remains largely uncharted. Future academic inquiry should prioritize a systematic exploration of its effects across diverse therapeutic areas, guided by the known activities of its structural relatives.

A significant area of potential is in oncology, specifically targeting metabolic pathways unique to cancer cells. Research has shown that derivatives of the quinoline-8-sulfonamide (B86410) core can act as modulators of the M2 isoform of Pyruvate (B1213749) Kinase (PKM2). nih.gov PKM2 is a critical enzyme in the final, rate-limiting step of glycolysis and is frequently overexpressed in tumor cells, making it a compelling therapeutic target. nih.gov Analogues have been tested against various cancer cell lines, as detailed in the table below, suggesting that this compound should be evaluated for similar cytotoxic and enzyme-inhibiting properties. nih.gov

Another promising research direction is the investigation of its role as an immunomodulatory agent by targeting key signaling pathways. A series of N-(quinolin-8-yl)benzenesulfonamides, which share the core structure, were identified as potent suppressors of the NF-kappaB (NF-κB) pathway, with some analogues showing activity at concentrations as low as 0.6 µM in cell-based assays. nih.gov The NF-κB pathway is a central regulator of inflammation, and its dysregulation is implicated in inflammatory diseases and various cancers. Therefore, assessing the ability of this compound to inhibit NF-κB activation could open new therapeutic possibilities.

Furthermore, the quinoline (B57606) scaffold is well-known for its antimicrobial properties. researchgate.netmdpi.com Various derivatives have demonstrated activity against a range of pathogens. researchgate.netmdpi.com This historical success provides a strong rationale for screening this compound against a panel of clinically relevant microorganisms, including gram-positive and gram-negative bacteria, fungi, and viruses, to uncover potential anti-infective applications. mdpi.commdpi.com

Table 1: Cancer Cell Lines for Potential In Vitro Testing of this compound Based on Analogue Activity

| Cell Line | Cancer Type | Rationale for Testing | Reference |

| C32 | Amelanotic Melanoma | Quinoline-8-sulfonamide derivatives have been evaluated against this cell line. | nih.gov |

| COLO829 | Melanotic Melanoma | Quinoline-8-sulfonamide derivatives have been evaluated against this cell line. | nih.gov |

| MDA-MB-231 | Triple-Negative Breast Cancer | Quinoline-8-sulfonamide derivatives have been evaluated against this cell line. | nih.gov |

| U87-MG | Glioblastoma Multiforme | Quinoline-8-sulfonamide derivatives have been evaluated against this cell line. | nih.gov |

| A549 | Lung Cancer | Quinoline-8-sulfonamide derivatives have shown the ability to reduce intracellular pyruvate levels in this line. | nih.gov |

Design and Synthesis of Advanced Analogues with Enhanced Specificity and Potency

The development of advanced analogues of this compound is a critical step toward optimizing its biological effects for academic research tools and potential therapeutic leads. The goal of such synthetic efforts is to systematically modify the parent structure to improve key properties like target specificity, potency, and ligand-protein stabilization.

Structure-activity relationship (SAR) studies on the broader quinoline class have provided a roadmap for these modifications. For instance, in the context of anticancer activity, specific substitutions on the quinoline ring have been shown to be crucial for optimal potency. nih.gov Future synthetic chemistry could focus on introducing functionalities at these key positions of the this compound scaffold.

Key Structural Modifications for Analogue Synthesis:

Position C-3: Introduction of a cyano group. nih.gov

Position C-4: Addition of an aniline (B41778) group. nih.gov

Position C-6: Attachment of aminoacrylamide substituents. nih.gov

Position C-7: Incorporation of various alkoxy groups. nih.gov

A more advanced strategy involves the use of modern synthetic reactions to append larger, function-oriented moieties to the core structure. One successful example from related compounds involved using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to attach a 1,2,3-triazole group to the quinoline-8-sulfonamide scaffold. nih.gov This modification was designed to enhance the stability of the ligand-protein complex with its target, PKM2, and resulted in a potent modulator of the enzyme. nih.gov Applying similar synthetic strategies to this compound, perhaps by modifying the morpholine (B109124) ring or the quinoline system, could yield novel analogues with significantly improved pharmacological profiles.

Integration of Multidisciplinary Omics Data for a Comprehensive Understanding of this compound Biological Effects

To move beyond a single-target, single-pathway understanding, future research must integrate high-throughput "omics" technologies. This approach provides a systems-level view of the biological changes induced by this compound, helping to identify its primary targets, off-target effects, and broader mechanism of action. nih.gov

An integrative multi-omics analysis would involve treating relevant biological systems (e.g., cancer cell lines) with the compound and subsequently collecting data across multiple molecular layers:

Genomics and Transcriptomics: Technologies like RNA-sequencing can reveal how the compound alters gene expression on a global scale. This can help identify entire pathways that are activated or suppressed, offering clues about the compound's mechanism. For example, transcriptomic analysis of cells treated with the compound could confirm whether NF-κB target genes are downregulated, providing robust support for its activity in that pathway. mdpi.com

Proteomics: Using techniques like mass spectrometry, proteomics can quantify changes in protein abundance and post-translational modifications following compound exposure. This is crucial for identifying the ultimate effectors of the drug's action and can directly help in identifying its protein targets. mdpi.com

Metabolomics: As quinoline-sulfonamides have been linked to metabolic enzymes like PKM2, analyzing the cellular metabolome is essential. nih.gov Metabolomics can uncover shifts in key metabolites (like pyruvate) and metabolic pathways, providing a direct readout of the compound's impact on cellular energy and biosynthesis. mdpi.com

By integrating these datasets, researchers can construct comprehensive regulatory networks that map the full impact of this compound. nih.gov For instance, a decrease in the expression of a specific gene (transcriptomics) could be correlated with a reduction in its corresponding protein (proteomics) and a subsequent change in a metabolic product (metabolomics), providing a powerful, multi-layered confirmation of the compound's biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.